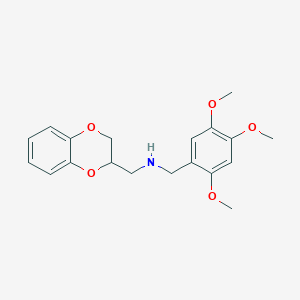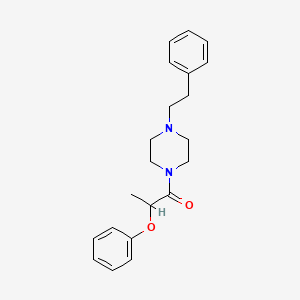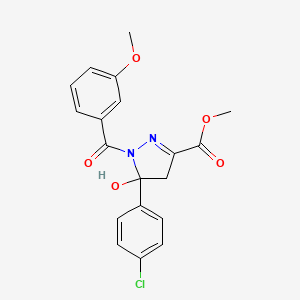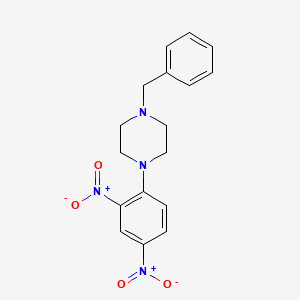
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, also known as TMA-2, is a synthetic psychedelic drug that belongs to the amphetamine class of compounds. It was first synthesized in the 1970s by Alexander Shulgin, who described its effects as being similar to those of LSD. TMA-2 has been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine acts on the serotonin system in the brain, binding to 5-HT2A receptors and stimulating the release of serotonin. This results in changes in perception, mood, and cognition, which are responsible for the psychedelic effects of the drug. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine also affects other neurotransmitter systems, including dopamine and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been shown to have a number of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It also affects the activity of certain brain regions, including the prefrontal cortex and the default mode network, which are involved in mood regulation and self-referential thinking. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been shown to increase the production of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has several advantages for use in lab experiments, including its high potency and selectivity for specific receptors. However, it also has some limitations, including its potential for abuse and the need for specialized equipment and facilities for its synthesis and handling.
Orientations Futures
There are several potential future directions for research on (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine, including further studies of its therapeutic potential in the treatment of depression, anxiety, and addiction. Other areas of research could include investigations into the molecular mechanisms underlying its effects on the brain, as well as the development of new analogs with improved therapeutic properties. Additionally, further research could explore the potential risks and benefits of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine use, including its potential for abuse and the long-term effects of its use on brain function and mental health.
Méthodes De Synthèse
The synthesis of (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with 2,4,5-trimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final product is then purified through recrystallization.
Applications De Recherche Scientifique
(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety. Studies have shown that (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has a similar mechanism of action to other psychedelic drugs, such as LSD and psilocybin, which have been shown to have antidepressant effects. (2,3-dihydro-1,4-benzodioxin-2-ylmethyl)(2,4,5-trimethoxybenzyl)amine has also been studied for its potential use in the treatment of addiction, with some studies suggesting that it may be effective in reducing cravings for drugs such as cocaine and methamphetamine.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-21-17-9-19(23-3)18(22-2)8-13(17)10-20-11-14-12-24-15-6-4-5-7-16(15)25-14/h4-9,14,20H,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBQTQFQILWSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCC2COC3=CC=CC=C3O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(2,4,5-trimethoxybenzyl)methanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4985950.png)
![N-(tert-butyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)butanamide](/img/structure/B4985955.png)
![5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4985962.png)
![2,2'-[1-(4-methoxyphenyl)-2,3-butanediyl]bis-1H-benzimidazole](/img/structure/B4985972.png)
![ethyl 4-{[4-morpholinyl(oxo)acetyl]amino}benzoate](/img/structure/B4985983.png)

![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4985990.png)
![N-(2,4-dimethoxyphenyl)-3-{1-[(2-methoxy-3-pyridinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4985992.png)


![6,8-dichloro-3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B4986019.png)
![ethyl 3-{2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4986021.png)
